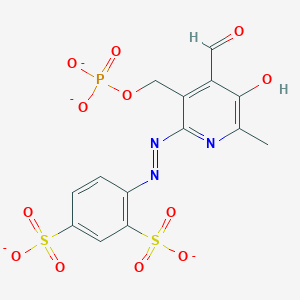
Ppads(4-)
Description
Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a synthetic purinergic receptor antagonist first synthesized by reacting the diazonium salt of aniline 2,4-disulphonic acid with the sodium salt of pyridoxal-5-phosphate, yielding a tetrasodium salt with approximately 20% water content . Despite challenges in purification and analysis, PPADS exhibits robust biological activity, particularly as a P2X receptor antagonist at moderate concentrations (1–10 µM) and P2Y receptor inhibition at higher concentrations (>100 µM) . Its primary mechanism involves blocking ATP-mediated signaling, as demonstrated in hippocampal astrocytes, where PPADS abolished ATP-induced synaptic frequency increases and modulated anxiety-like behavior in mice .
Properties
Molecular Formula |
C14H10N3O12PS2-4 |
|---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C14H14N3O12PS2/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28)/p-4 |
InChI Key |
PNFZSRRRZNXSMF-UHFFFAOYSA-J |
SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
PPADS belongs to a class of purinergic antagonists with structural and functional analogs, including IsoPPADS, suramin, and its derivatives (e.g., NF157, NF549). Below is a detailed comparison:
Structural and Functional Differences
Pharmacokinetic and Environmental Factors
- Seasonal Light Exposure :
- Total PPADS absorption in serum varies with photoperiods, with higher levels in summer daylight (18h light/day) than winter (6h light/day), likely due to circadian rhythm-mediated metabolic changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


